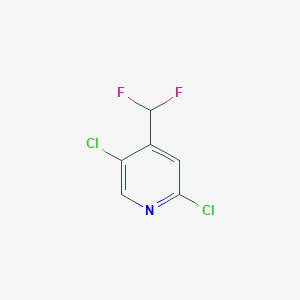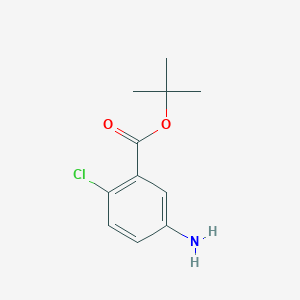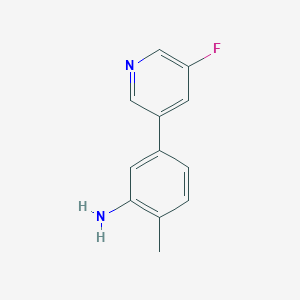
2-クロロ-2-(チオフェン-3-イル)酢酸メチル
概要
説明
Methyl 2-chloro-2-(thiophen-3-yl)acetate: is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
科学的研究の応用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Studies: Used in studies to understand the interaction of thiophene derivatives with biological targets.
Industry:
Material Science: Utilized in the development of organic semiconductors and conductive polymers.
Corrosion Inhibitors: Employed in formulations to prevent corrosion in metal surfaces.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 2-chloro-2-(thiophen-3-yl)acetate typically begins with thiophene, a sulfur-containing heterocycle.
Chlorination: Thiophene undergoes chlorination to introduce a chlorine atom at the 2-position, forming 2-chlorothiophene.
Esterification: The chlorinated thiophene is then subjected to esterification with methyl acetate in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction yields Methyl 2-chloro-2-(thiophen-3-yl)acetate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.
化学反応の分析
Types of Reactions:
Substitution Reactions: Methyl 2-chloro-2-(thiophen-3-yl)acetate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products:
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Methyl 2-hydroxy-2-(thiophen-3-yl)acetate.
作用機序
The mechanism of action of Methyl 2-chloro-2-(thiophen-3-yl)acetate depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function. In material science, the compound’s electronic properties are exploited to enhance the performance of organic electronic devices.
類似化合物との比較
- Methyl 2-bromo-2-(thiophen-3-yl)acetate
- Methyl 2-iodo-2-(thiophen-3-yl)acetate
- Methyl 2-chloro-2-(furan-3-yl)acetate
Comparison:
- Halogen Variants: Methyl 2-bromo-2-(thiophen-3-yl)acetate and Methyl 2-iodo-2-(thiophen-3-yl)acetate have similar structures but differ in the halogen atom. These differences can affect their reactivity and physical properties.
- Heterocycle Variants: Methyl 2-chloro-2-(furan-3-yl)acetate contains a furan ring instead of a thiophene ring. This substitution can significantly alter the compound’s electronic properties and reactivity.
Methyl 2-chloro-2-(thiophen-3-yl)acetate stands out due to the unique properties imparted by the thiophene ring, making it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
methyl 2-chloro-2-thiophen-3-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-10-7(9)6(8)5-2-3-11-4-5/h2-4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZACWNBGIHSOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CSC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(3,3,3-Trifluoropropyl)amino]propanenitrile](/img/structure/B1444886.png)

![7-Trifluoromethyl-benzo[b]thiophene-2-carbaldehyde](/img/structure/B1444888.png)


![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(propyl)amine](/img/structure/B1444893.png)






